molecular formula C12H17NO3 B2525053 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate CAS No. 1222073-98-4

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate

Cat. No.: B2525053
CAS No.: 1222073-98-4
M. Wt: 223.272
InChI Key: UPFRTBVKMHUBLD-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and an ethyl(methyl)carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate typically involves the reaction of 3-(1-Hydroxyethyl)phenol with ethyl(methyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxyethyl)phenyl ethylcarbamate
  • 3-(1-Hydroxyethyl)phenyl methylcarbamate
  • 3-(1-Hydroxyethyl)phenyl dimethylcarbamate

Uniqueness

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(1-hydroxyethyl)phenyl] N-ethyl-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFRTBVKMHUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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